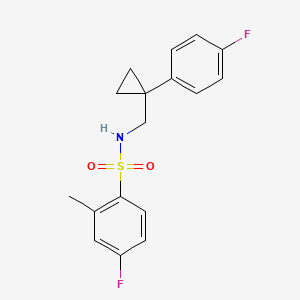

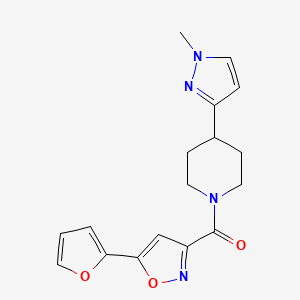

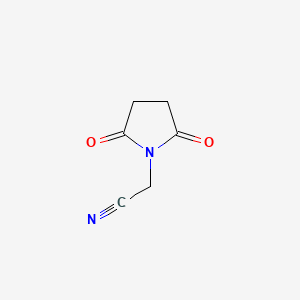

![molecular formula C21H16BrFN2O2S B2435185 5-bromo-N-[2-[[2-(4-fluorophényl)-1H-indol-3-yl]sulfanyl]éthyl]furan-2-carboxamide CAS No. 919712-72-4](/img/structure/B2435185.png)

5-bromo-N-[2-[[2-(4-fluorophényl)-1H-indol-3-yl]sulfanyl]éthyl]furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-bromo-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide” is a complex organic molecule that contains several functional groups and structural features, including a bromine atom, a fluorophenyl group, an indole ring, a sulfanyl group, and a furan ring with a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic, and the furan ring is also likely to contribute to the compound’s overall aromaticity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of the functional groups it contains. For example, the bromine atom could be replaced by other groups in a nucleophilic substitution reaction, and the carboxamide group could participate in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of halogen atoms and polar functional groups like carboxamide could affect its solubility, boiling point, melting point, and other properties .Applications De Recherche Scientifique

Agents antidiabétiques

Le composé a été étudié pour son potentiel en tant qu'agent antidiabétique. Plus précisément, il peut être utilisé comme intermédiaire dans la synthèse de la Canagliflozine, un inhibiteur du co-transporteur 2 du glucose dépendant du sodium (SGLT2). La Canagliflozine est utilisée dans le traitement du diabète de type 2 .

Orientations Futures

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. The indole ring system is a common feature in many biologically active compounds, so this could be a promising area for future exploration .

Mécanisme D'action

Target of Action

Similar compounds have been used in the treatment of type 2 diabetes mellitus , suggesting that this compound may also target pathways related to glucose metabolism.

Biochemical Pathways

Similar compounds have been used as sodium-dependent glucose co-transporter 2 (sglt2) inhibitors , which suggests that this compound may also affect glucose metabolism pathways.

Pharmacokinetics

The compound’s solubility in common organic solvents such as ethanol and dimethylformamide suggests it may have good bioavailability.

Result of Action

If it acts as an sglt2 inhibitor like similar compounds , it would reduce glucose reabsorption in the kidneys, leading to a decrease in blood glucose levels.

Action Environment

The compound is described as a stable solid that may decompose under certain conditions, such as high temperatures or the presence of strong oxidizing agents . These environmental factors could influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

The compound 5-bromo-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide plays a role in various biochemical reactions . It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been found to participate in free radical reactions . The nature of these interactions is largely dependent on the specific biochemical context and can involve various types of bonding and intermolecular forces .

Cellular Effects

5-bromo-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide influences cell function in several ways. It can impact cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the cell type and the specific cellular context.

Molecular Mechanism

The molecular mechanism of action of 5-bromo-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide involves a variety of interactions at the molecular level . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-bromo-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5-bromo-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide can vary with different dosages in animal models . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

5-bromo-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and can also include effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 5-bromo-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide within cells and tissues can involve various transporters or binding proteins . It can also have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 5-bromo-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide can affect its activity or function . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

5-bromo-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrFN2O2S/c22-18-10-9-17(27-18)21(26)24-11-12-28-20-15-3-1-2-4-16(15)25-19(20)13-5-7-14(23)8-6-13/h1-10,25H,11-12H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNTYKJRHTUSJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)SCCNC(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

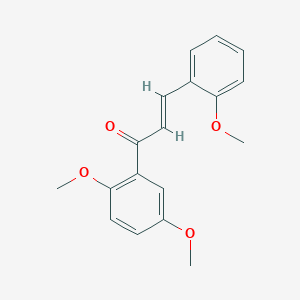

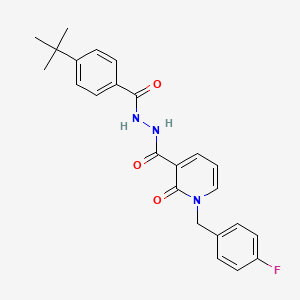

![1-[4-(tert-butyl)benzyl]-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole](/img/structure/B2435112.png)

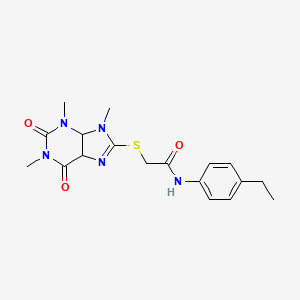

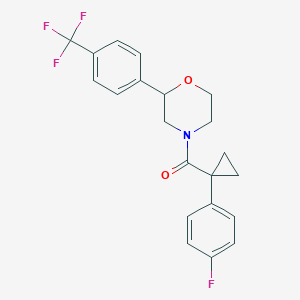

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2435113.png)

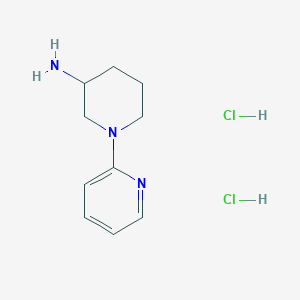

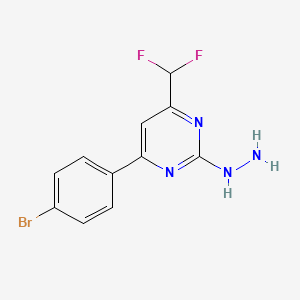

![5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2435122.png)

![6-(3-Methylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2435125.png)